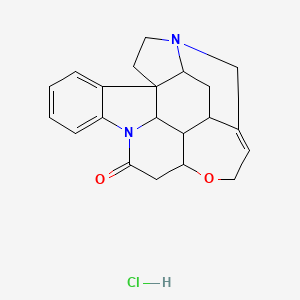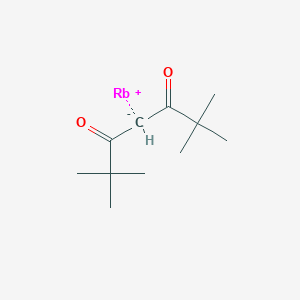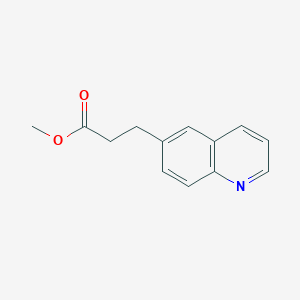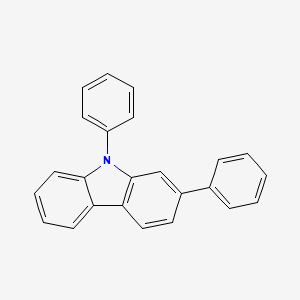
2,9-Diphenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by a carbazole core with phenyl groups attached at the 2 and 9 positions. This compound is known for its excellent electronic properties, making it a valuable material in various scientific and industrial applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-9H-carbazole typically involves the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2,9-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole-2,9-dione.
Reduction: this compound derivatives with reduced phenyl rings.
Substitution: Halogenated this compound.
Scientific Research Applications
2,9-Diphenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 2,9-Diphenyl-9H-carbazole in optoelectronic applications involves its ability to transport charge efficiently. The phenyl groups attached to the carbazole core enhance its electronic properties by increasing the compound’s conjugation length, thereby improving its ability to conduct electricity. This makes it an ideal material for use in OLEDs and other electronic devices .
Comparison with Similar Compounds
3,6-Diphenyl-9H-carbazole: Another carbazole derivative with phenyl groups at the 3 and 6 positions.
Poly(2,7-carbazole): A polymeric form of carbazole with phenyl groups at the 2 and 7 positions, known for its extended conjugation length and lower bandgap energy.
Uniqueness: 2,9-Diphenyl-9H-carbazole is unique due to its specific substitution pattern, which provides a balance between electronic properties and structural stability. This makes it particularly suitable for use in high-performance optoelectronic devices .
Properties
Molecular Formula |
C24H17N |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2,9-diphenylcarbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-18(10-4-1)19-15-16-22-21-13-7-8-14-23(21)25(24(22)17-19)20-11-5-2-6-12-20/h1-17H |
InChI Key |
ZIVHFBWCUCQNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
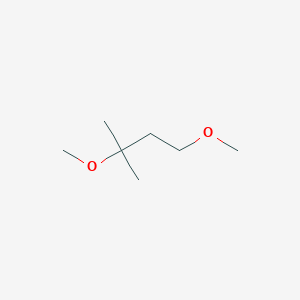
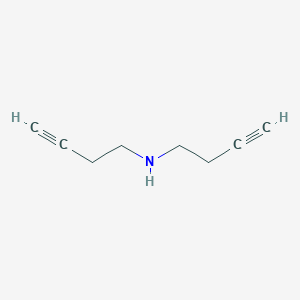

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
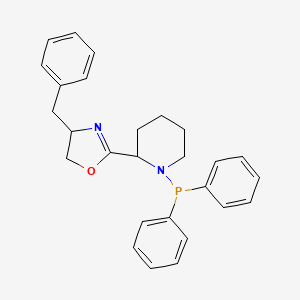

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
